molecular formula C6H14O2S B14334428 1-Propoxy-3-sulfanylpropan-2-OL CAS No. 111532-32-2

1-Propoxy-3-sulfanylpropan-2-OL

Cat. No.: B14334428
CAS No.: 111532-32-2
M. Wt: 150.24 g/mol
InChI Key: IDDQJCWCDUYIIP-UHFFFAOYSA-N
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Description

1-Propoxy-3-sulfanylpropan-2-OL is a thiol- and ether-functionalized secondary alcohol with the molecular formula C₆H₁₄O₂S. Its structure comprises a propoxy group (-OCH₂CH₂CH₃) at position 1, a sulfanyl (-SH) group at position 3, and a hydroxyl (-OH) group at position 2 of the propane backbone. The compound’s reactivity is likely influenced by the nucleophilic sulfanyl group and the hydrophilic hydroxyl moiety, with the propoxy chain contributing to increased lipophilicity compared to shorter-chain analogs like 1-methoxy derivatives .

Properties

CAS No.

111532-32-2

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

1-propoxy-3-sulfanylpropan-2-ol

InChI

InChI=1S/C6H14O2S/c1-2-3-8-4-6(7)5-9/h6-7,9H,2-5H2,1H3

InChI Key

IDDQJCWCDUYIIP-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propoxy-3-sulfanylpropan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-propanol with hydrogen sulfide in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures efficient production and high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-Propoxy-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propoxy-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propoxy-3-sulfanylpropan-2-OL involves its interaction with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

1-Methoxy-3-sulfanylpropan-2-ol (CAS: 20142-85-2)

Key Differences :

  • Substituent : Methoxy (-OCH₃) vs. propoxy (-OCH₂CH₂CH₃).
  • Molecular Weight : 122.18 g/mol (methoxy) vs. 150.24 g/mol (propoxy).

1-(3-Chlorophenyl)propan-2-ol (CAS: 343270-59-7)

Key Differences :

  • Aromatic vs. Aliphatic : The chlorophenyl group introduces aromaticity and electronic effects (e.g., electron-withdrawing Cl), contrasting with the aliphatic propoxy-sulfanyl backbone of the target compound.
  • Reactivity : The chlorine atom may participate in electrophilic substitution, whereas the sulfanyl group in 1-propoxy-3-sulfanylpropan-2-OL favors nucleophilic reactions (e.g., disulfide bond formation).
  • Applications : Chlorinated aromatics are common in agrochemicals, while thiol-alcohols may serve as intermediates in drug synthesis .

Propan-1-ol (n-Propanol, CAS: 71-23-8)

Key Differences :

  • Functional Groups : Propan-1-ol is a primary alcohol lacking sulfur or ether groups.
  • Hazards : Propan-1-ol is highly flammable (H225), causes eye damage (H318), and may induce dizziness (H336) . The sulfanyl group in this compound introduces additional toxicity risks (e.g., oxidative stress via thiol reactivity).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Hazards (Inferred/Reported)
This compound C₆H₁₄O₂S Propoxy, sulfanyl, alcohol 150.24 Flammability, eye/skin irritation
1-Methoxy-3-sulfanylpropan-2-ol C₄H₁₀O₂S Methoxy, sulfanyl, alcohol 122.18 Thiol-related toxicity
1-(3-Chlorophenyl)propan-2-ol C₉H₁₁ClO Chlorophenyl, alcohol 170.64 Aromatic compound toxicity
Propan-1-ol C₃H₈O Alcohol 60.10 H225, H318, H336

Table 2: Hazard Comparison

Compound Flammability Eye Damage Dizziness Thiol Reactivity
This compound High Likely Possible High
1-Methoxy-3-sulfanylpropan-2-ol Moderate Likely Possible High
Propan-1-ol High Severe Yes None

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